molecular formula C11H11NO3S B1230692 7-Ethyl-2-methyl-4-oxo-4,7-dihydrothieno(2,3-b)pyridine-5-carboxylic acid CAS No. 55503-20-3

7-Ethyl-2-methyl-4-oxo-4,7-dihydrothieno(2,3-b)pyridine-5-carboxylic acid

Cat. No.: B1230692
CAS No.: 55503-20-3
M. Wt: 237.28 g/mol
InChI Key: JLLCZRLPPPCXFR-UHFFFAOYSA-N
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Description

7-Ethyl-2-methyl-4-oxo-4,7-dihydrothieno(2,3-b)pyridine-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO3S and its molecular weight is 237.28 g/mol. The purity is usually 95%.
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Properties

55503-20-3

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

7-ethyl-2-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C11H11NO3S/c1-3-12-5-8(11(14)15)9(13)7-4-6(2)16-10(7)12/h4-5H,3H2,1-2H3,(H,14,15)

InChI Key

JLLCZRLPPPCXFR-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1SC(=C2)C)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=C1SC(=C2)C)C(=O)O

55503-20-3

synonyms

7-ethyl-2-methyl-4-oxo-4,7-dihydrothieno(2,3-b)pyridine-5-carboxylic acid
EMODHTP

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 0.24 part of ethyl 7-ethyl-4,7-dihydro-2-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylate and 3 parts by volume of 2N sodium hydroxide is heated at 90°C for 5 minutes. After cooling the solution is neutralized with acetic acid to give a precipitate whic is collected by filtration, whereby 7-ethyl-4,7-dihydro-2-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid is obtained as crystals. Recrystallization from chloroform-ethanol gives colorless prisms melting at 232°-233°C. This product is identical with the product in Example 13.
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Synthesis routes and methods III

Procedure details

A mixture of 1.4 parts of ethyl 4-hydroxy-2-methylthieno-[2,3-b]pyridine-5-carboxylate, 12 parts by volume of 10 % aqueous potassium hydroxide, 48 parts by volume of ethanol, 60 parts by volume of water and 1.8 parts by volume of ethyl iodide is refluxed for about 3 hours. After cooling, the reaction mixture is added to 60 parts by volume of water containing 3 parts by volume of concentrated hydrochloric acid and the resulting crystals are collected by filtration to give 7-ethyl-4,7-dihydro-2-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid as colorless crystals. Recrystallization from chloroform-ethanol yields colorless prisms melting at 229°-230°C.
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Synthesis routes and methods IV

Procedure details

A mixture of 1.4 parts of ethyl-4-hydroxy-2-methylthieno(2,3-b)pyridine-5-carboxylate, 12 parts by volume of 10% aqueous potassium hydroxide, 48 parts by volume of ethanol, 60 parts by volume of water and 1.8 parts by volume of ethyl iodide is refluxed for about 3 hours. After cooling, the reaction mixture is added to 60 parts by volume of water containing 3 parts by volume of concentrated hydrochloric acid and the resulting crystals are collected by filtration to give 7-ethyl-4,7-dihydro-2-methyl-4-oxothieno(2,3-b)pyridine-5-carboxylic acid as colorless crystals. Recrystallization from chloroform-ethanol yields colorless prisms melting at 229°-230° C.
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